
3-(1,2,2-Trifluorocyclopropyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for 3-(1,2,2-Trifluorocyclopropyl)phenol are not found, general methods for the synthesis of phenolic compounds are well-documented. Phenolic compounds can be synthesized through various methods such as esterification, phosphorylation, hydroxylation, or enzymatic conjugation . Nucleophilic aromatic substitution reactions are also commonly used in the synthesis of phenolic compounds .Chemical Reactions Analysis
Phenolic compounds, including 3-(1,2,2-Trifluorocyclopropyl)phenol, are known to be very reactive towards electrophilic aromatic substitution . They can also be detected through indirect electroanalytical methods .Applications De Recherche Scientifique
- TFP phenol possesses potent antioxidant properties. It can scavenge free radicals, protect cellular components, and mitigate oxidative stress. Researchers explore its potential in preventing age-related diseases, neurodegenerative disorders, and cardiovascular conditions .
- Studies highlight the antimicrobial and antiviral effects of TFP phenol . It inhibits the growth of bacteria, fungi, and viruses. Researchers investigate its use in developing novel antimicrobial agents and antiviral therapies .
- TFP phenol exhibits anti-inflammatory activity by modulating immune responses. It may be useful in managing chronic inflammatory diseases, such as arthritis and inflammatory bowel disorders .
- Researchers explore the potential of TFP phenol as an anticancer agent. It may interfere with cancer cell proliferation, induce apoptosis, and inhibit tumor growth. Further investigations are ongoing to understand its mechanisms and optimize its use .
- TFP phenol shows promise in improving cardiovascular health. It may regulate blood pressure, enhance endothelial function, and reduce the risk of heart diseases. Clinical trials are needed to validate its efficacy .
- Recent studies suggest that certain polyphenols, including TFP phenol , could inhibit SARS-CoV-2 (the virus causing COVID-19). While more research is required, this finding opens avenues for alternative therapeutic approaches .
Antioxidant Activity
Antimicrobial and Antiviral Properties
Anti-Inflammatory Applications
Cancer Research
Cardiovascular Health
Alternative Therapy for COVID-19
Mécanisme D'action
The mechanism of action of phenolic compounds is diverse and depends on their specific structure. Phenol, a simple phenolic compound, is a potent proteolytic agent. In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Orientations Futures
The future directions of research on phenolic compounds, including 3-(1,2,2-Trifluorocyclopropyl)phenol, could involve the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis . The treatment of phenol-containing industrial wastewater is also a significant area of ongoing research .
Propriétés
IUPAC Name |
3-(1,2,2-trifluorocyclopropyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-8(5-9(8,11)12)6-2-1-3-7(13)4-6/h1-4,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIJRGVHZUYOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=CC(=CC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


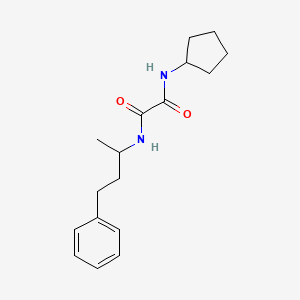


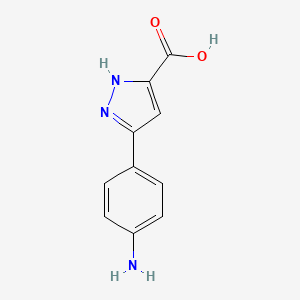
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2672629.png)

![4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine](/img/structure/B2672632.png)
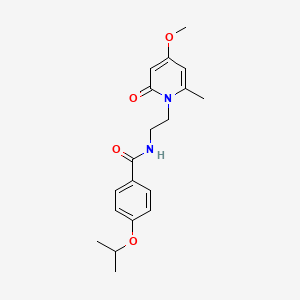

![2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B2672639.png)
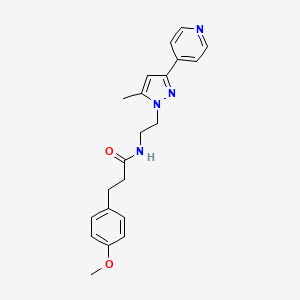
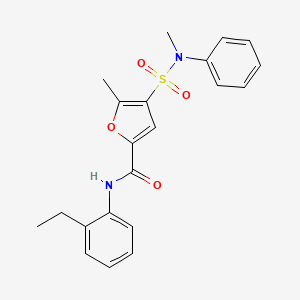
![N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide](/img/structure/B2672644.png)